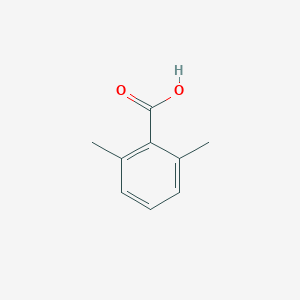

2,6-Dimethylbenzoic acid

Description

Properties

IUPAC Name |

2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBHQDKBSKYGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212551 | |

| Record name | 2,6-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-46-2 | |

| Record name | 2,6-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 632-46-2

Core Properties of 2,6-Dimethylbenzoic Acid

This compound, also known as 2,6-xylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring two methyl groups ortho to the carboxyl group, results in significant steric hindrance that influences its chemical reactivity and physical properties. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 632-46-2 | [2][3] |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Melting Point | 114-117 °C | |

| Boiling Point | Not available | |

| Appearance | White to pale cream crystalline powder | |

| Solubility | Soluble in hot water, ethanol, ether. | [1] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (90 MHz, CDCl₃): Spectral data is available and can be used for structural confirmation.[4]

-

IR Spectrum: The infrared spectrum shows characteristic peaks for the carboxylic acid functional group and the aromatic ring.[2][5] The NIST WebBook provides a reference spectrum.[2]

-

Mass Spectrometry: The mass spectrum of this compound exhibits a fragmentation pattern that can be used for its identification. The molecular ion peak is typically observed, along with fragments corresponding to the loss of water and the carboxyl group.[6]

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for its synthesis and subsequent purification.

Synthesis of this compound from 2,6-Dimethylaniline

This protocol outlines a common synthetic route from a commercially available starting material.

Experimental Protocol:

-

Diazotization of 2,6-Dimethylaniline:

-

In a flask equipped with a stirrer, dissolve 2,6-dimethylaniline in a suitable acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium cyanide (KCN).

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

The resulting 2,6-dimethylbenzonitrile can be extracted with an organic solvent.

-

-

Hydrolysis of 2,6-Dimethylbenzonitrile:

-

Reflux the extracted 2,6-dimethylbenzonitrile with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) to hydrolyze the nitrile group to a carboxylic acid.

-

After the reaction is complete, cool the mixture and acidify (if a basic hydrolysis was performed) to precipitate the this compound.

-

Collect the crude product by filtration.

-

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Experimental Protocol:

-

Solvent Selection: Hot water is a suitable solvent for the recrystallization of this compound.

-

Dissolution: Dissolve the crude this compound in a minimum amount of boiling water. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Drying: Wash the crystals with a small amount of cold water and then dry them in a desiccator or a low-temperature oven.

Analytical Methods

Accurate analysis of this compound is essential for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of this compound. Derivatization is often employed to increase the volatility of the analyte.

Experimental Protocol:

-

Sample Preparation:

-

Extract the this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

-

Heat the mixture to facilitate the formation of the trimethylsilyl (TMS) ester.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to achieve separation.

-

The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for identification and quantification.

-

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown interesting biological activities, making this scaffold relevant for drug discovery.

Inhibition of the NF-κB Signaling Pathway

Derivatives of benzoic acid have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9][10][11] This pathway is a key regulator of inflammation and is implicated in various diseases, including cancer and autoimmune disorders. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation. The mechanism of inhibition by some benzoic acid derivatives involves preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.

Induction of Apoptosis via the Mitochondrial Pathway

A derivative of this compound, (2,6-dimethylphenyl)arsonic acid, has been shown to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway.[12][13] This intrinsic pathway of apoptosis is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, followed by the activation of caspases and eventual cell death. This finding suggests that the 2,6-dimethylphenyl moiety could be a valuable pharmacophore for the development of novel anticancer agents that target apoptosis.

Conclusion

This compound is a synthetically important molecule with a well-defined set of properties. Its derivatives are emerging as compounds of interest in drug discovery, with demonstrated activity in modulating key signaling pathways such as NF-κB and the intrinsic apoptosis pathway. The detailed protocols for its synthesis, purification, and analysis provided in this guide offer a valuable resource for researchers and professionals in the field. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]

- 3. This compound | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(632-46-2) 1H NMR [m.chemicalbook.com]

- 5. This compound(632-46-2) IR Spectrum [m.chemicalbook.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,6-Dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dimethylbenzoic acid. The information is presented in a structured format to facilitate its use in research, drug development, and quality control applications. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the general analytical workflow.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.09 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.74 | Singlet | 2H | Aromatic (H-3, H-5) |

| ~7.23 | Singlet | 1H | Aromatic (H-4) |

| ~2.37 | Singlet | 6H | Methyl (-CH₃) |

| Solvent: CDCl₃[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172.9 | Carboxylic Acid (C=O) |

| ~138.2 | Aromatic (C-2, C-6) |

| ~135.5 | Aromatic (C-1) |

| ~129.2 | Aromatic (C-4) |

| ~127.9 | Aromatic (C-3, C-5) |

| ~21.2 | Methyl (-CH₃) |

| Solvent: CDCl₃[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3200 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~2850-3000 | Medium | C-H stretch (Methyl) |

| Sample Preparation: KBr Pellet or Nujol Mull |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 133 | High | [M - OH]⁺ |

| 105 | Base Peak | [M - COOH]⁺ or [C₈H₉]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][4] Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

-

Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[2]

2.1.2 Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine.

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2] The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[2]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.[2]

-

Parameter Setup and Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[2]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

2.2.1 Sample Preparation

-

Dissolution: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.

-

Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate. The ideal film is transparent and not overly thick.

2.2.2 Data Acquisition

-

Background Spectrum: First, acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder.

-

Data Collection: Acquire the infrared spectrum of the sample.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

2.3.1 Sample Introduction

-

Direct Insertion Probe (DIP): The solid this compound sample is placed in a capillary tube at the end of a probe. The probe is inserted into the mass spectrometer's ion source, where the sample is heated to induce vaporization.

-

Gas Chromatography (GC) Inlet: For more volatile samples or mixture analysis, the sample can be introduced through a gas chromatograph, which separates components before they enter the mass spectrometer.

2.3.2 Ionization and Analysis

-

Electron Ionization (EI): In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to fragmentation into smaller, characteristic charged and neutral pieces.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethylbenzoic acid. It includes a summary of spectral data, a detailed experimental protocol for acquiring the spectrum, and a visualization of the molecular structure with corresponding proton assignments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two protons on the aromatic ring at positions 3 and 5. The proton at position 4 is unique. The carboxylic acid proton also gives a characteristic signal.

The following table summarizes the expected ¹H NMR spectral data for this compound, based on typical chemical shifts and coupling patterns for similar aromatic carboxylic acids. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 2 x -CH₃ (Methyl Protons) | ~ 2.4 | Singlet | 6H | N/A |

| H-3, H-5 (Aromatic Protons) | ~ 7.0 - 7.2 | Doublet | 2H | ~ 7.6 |

| H-4 (Aromatic Proton) | ~ 7.2 - 7.4 | Triplet | 1H | ~ 7.6 |

| -COOH (Carboxylic Acid Proton) | ~ 11.0 - 12.0 | Broad Singlet | 1H | N/A |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃ to the tube.

-

Homogenization: Cap the NMR tube and gently vortex or shake it until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent line broadening in the spectrum.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds is appropriate.

-

Spectral Width: A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak. For multiplets, the chemical shift of the center of the multiplet is typically reported.

-

Coupling Constant Measurement: For multiplets, measure the distance between the split peaks in Hertz (Hz) to determine the coupling constants.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the different proton signals in the ¹H NMR spectrum.

Caption: Chemical structure of this compound with ¹H NMR assignments.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2,6-dimethylbenzoic acid. It details the structural insights that can be derived from the spectrum, presents a typical experimental protocol for data acquisition, and offers a complete assignment of the observed chemical shifts.

Introduction and Structural Overview

This compound (CAS No. 632-46-2) is an organic compound that belongs to the class of dimethylbenzoic acids. Its structure consists of a benzene ring substituted with a carboxylic acid group and two methyl groups at the ortho positions. The steric hindrance caused by the two adjacent methyl groups forces the carboxylic acid group out of the plane of the benzene ring. This unique structural feature significantly influences its chemical properties and is clearly reflected in its ¹³C NMR spectrum.

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By analyzing the chemical shifts of the carbon atoms, researchers can gain valuable information about the electronic environment, connectivity, and symmetry of the molecule.

Analysis of Molecular Symmetry and Expected Spectrum

The structure of this compound possesses a plane of symmetry that bisects the carboxylic acid group and the C1-C4 bond of the aromatic ring. This symmetry renders several carbon atoms chemically equivalent.

-

C2 and C6 are equivalent.

-

C3 and C5 are equivalent.

-

The two methyl carbons are equivalent.

-

C1 , C4 , and the carboxyl carbon (C=O) are unique.

Consequently, a total of six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Experimental Protocol

A standard protocol for acquiring the ¹³C NMR spectrum of this compound is outlined below. This protocol is a general guideline and may be adapted based on the specific instrumentation available.

| Parameter | Description |

| Instrument | A multinuclear NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a ¹³C frequency of 22.63 MHz or higher. |

| Sample Preparation | Approximately 10-50 mg of this compound is dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). |

| Internal Standard | Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). The residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can also be used for calibration. |

| Acquisition Mode | Proton-decoupled mode to simplify the spectrum to singlets for each unique carbon environment. |

| Acquisition Time | Typically 1-2 seconds. |

| Relaxation Delay (d1) | A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei, especially quaternary carbons. |

| Number of Scans (ns) | Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. |

| Temperature | The experiment is typically conducted at ambient probe temperature (e.g., 298 K). |

Data Presentation and Interpretation

The ¹³C NMR spectrum of this compound was acquired in CDCl₃ at 22.63 MHz. The observed chemical shifts are presented and assigned in the table below.

| Chemical Shift (δ, ppm) | Assigned Carbon Atom | Rationale for Assignment |

| 174.5 | C =O (Carboxyl) | The carboxyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, placing it furthest downfield. |

| 137.9 | C 2 / C 6 | These quaternary carbons are directly attached to the electron-donating methyl groups, leading to a downfield shift into the aromatic region. |

| 134.4 | C 1 | This is the ipso-carbon to which the carboxylic acid group is attached. It is a quaternary carbon and is deshielded by the substituent. |

| 129.8 | C 4 | This carbon is para to the carboxylic acid group and experiences a moderate electronic effect, resulting in a typical aromatic chemical shift. |

| 127.8 | C 3 / C 5 | These carbons are meta to the carboxylic acid group and ortho to the methyl groups, representing the most shielded of the aromatic carbons. |

| 20.2 | -C H₃ (Methyl) | The methyl carbons are in the aliphatic region and are the most shielded, appearing furthest upfield as expected for sp³ hybridized carbons. |

Visualization of Peak Assignments

The logical relationship between the molecular structure of this compound and its corresponding ¹³C NMR chemical shifts is illustrated in the diagram below.

Caption: Correlation between the carbon atoms of this compound and their ¹³C NMR signals.

This comprehensive guide serves as a valuable resource for the structural elucidation and quality control of this compound and related compounds in research and development settings.

The Solubility of 2,6-Dimethylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid is a substituted aromatic carboxylic acid with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Qualitative Solubility Data

General observations indicate that this compound, a crystalline solid, exhibits good solubility in various organic solvents while having limited solubility in water.[1] This behavior is attributed to the hydrophobic nature of the benzene ring and the two methyl groups, which outweighs the hydrophilic character of the carboxylic acid group.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Water | Limited Solubility[1] |

Note: This table represents a summary of the qualitative data found. Quantitative determination is necessary for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound can be achieved through several established laboratory methods. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

a. Materials and Apparatus:

-

High-purity this compound

-

Analytical grade organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with tight-fitting caps

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

b. Procedure:

-

An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid ensures that the solution reaches saturation.

-

The vials are placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, the agitation is stopped, and the vials are allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique.

Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

a. Procedure:

-

A saturated solution is prepared using the Isothermal Shake-Flask Method as described above.

-

A known volume or mass of the clear, saturated filtrate is accurately transferred to a pre-weighed container.

-

The solvent is carefully evaporated from the container under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute).

-

The container with the dried solid residue is cooled in a desiccator to room temperature and then weighed.

-

The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

The solubility is then calculated as mass of solute per volume or mass of solvent.

UV-Vis Spectrophotometry

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent and does not degrade under the experimental conditions.

a. Procedure:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: A saturated solution is prepared and filtered as described in the Isothermal Shake-Flask Method. A small, accurately measured aliquot of the saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at λmax.

-

The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the pKa of 2,6-Dimethylbenzoic Acid and Its Significance

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 2,6-dimethylbenzoic acid, a molecule of significant interest in chemical and pharmaceutical sciences. We will delve into the underlying principles governing its unique acidity, its implications in drug development, and the experimental methodologies used for its characterization.

The pKa of this compound: The Ortho-Effect

The acidity of this compound is a classic illustration of the "ortho-effect," a phenomenon observed in substituted benzene compounds.[1] This effect describes how a substituent at the ortho-position (adjacent to the primary functional group) can significantly alter the compound's chemical properties, often due to steric hindrance.[1]

In the case of this compound, the two methyl groups flanking the carboxylic acid group create substantial steric strain. This forces the -COOH group to twist out of the plane of the benzene ring.[1][2] This loss of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the proton on the carboxyl group, resulting in a lower pKa value compared to benzoic acid or its meta- and para-substituted isomers.[1][3] Essentially, any ortho-substituent that prevents the carboxyl group from being coplanar with the ring will increase the acidity of the benzoic acid derivative.[2]

The following diagram illustrates the steric hindrance and resulting loss of resonance characteristic of the ortho-effect in this compound.

References

An In-Depth Technical Guide to the Synthesis and Applications of 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzoic acid, a sterically hindered aromatic carboxylic acid, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable precursor for a range of applications, from the development of novel pharmaceuticals to the synthesis of specialized polymers and ligands for catalysis. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of their efficiencies. Furthermore, this document explores its key applications, with a particular focus on its role in drug discovery as a scaffold for anti-inflammatory and anticonvulsant agents. The underlying mechanisms of action and relevant biological signaling pathways are also discussed and visualized.

Physicochemical Properties

This compound is a white crystalline solid with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Melting Point | 114-116 °C | [3] |

| CAS Number | 632-46-2 | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and can be used for structural confirmation.[1]

-

¹³C NMR: Available for structural elucidation.[4]

-

IR, MS: Data has been reported and can be found in various chemical databases.[4]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The three primary methods are detailed below.

Logical Flow of Synthetic Routes

Figure 1: Overview of the primary synthetic pathways to this compound.

Grignard Carboxylation of 2-Bromo-m-xylene

This is a classic and reliable method for the synthesis of this compound, involving the formation of a Grignard reagent followed by its reaction with carbon dioxide.

Experimental Protocol:

-

Materials:

-

2-Bromo-m-xylene

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Iodine crystal (for initiation, optional)

-

-

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2-bromo-m-xylene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromo-m-xylene solution to the magnesium. If the reaction does not start, add a small crystal of iodine and/or gently warm the flask.

-

Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

-

-

Carboxylation:

-

Crush a sufficient amount of dry ice and place it in a separate beaker.

-

Slowly pour the Grignard solution onto the crushed dry ice with stirring. A vigorous reaction will occur.

-

-

Work-up and Purification:

-

Allow the excess dry ice to sublime.

-

Slowly add dilute hydrochloric acid to the residue until the solution is acidic to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water.[6]

-

-

-

Reported Yield: A 73% yield has been reported for the carbonation of the Grignard reagent derived from the corresponding iodo compound.[7]

Oxidation of 2,6-Dimethylphenol

The oxidation of the methyl groups of 2,6-dimethylphenol to a carboxylic acid is another viable synthetic route.

Experimental Protocol:

-

Materials:

-

2,6-Dimethylphenol

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)

-

-

Procedure:

-

Oxidation:

-

In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 equivalent) in an aqueous solution of NaOH or KOH.

-

Heat the solution to reflux.

-

Slowly add a solution of potassium permanganate (excess) in water to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.

-

Continue the addition until a persistent purple color is observed, indicating the completion of the oxidation.

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

-

If necessary, add a small amount of sodium bisulfite to the filtrate to destroy any remaining permanganate.

-

Acidify the clear filtrate with concentrated H₂SO₄ or HCl until the pH is acidic, which will precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization.

-

-

Hydrolysis of 2,6-Dimethylbenzonitrile

The hydrolysis of the corresponding nitrile offers a direct route to the carboxylic acid.

Experimental Protocol:

-

Materials:

-

2,6-Dimethylbenzonitrile

-

Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

-

Water

-

-

Procedure (Acid-Catalyzed):

-

Hydrolysis:

-

In a round-bottom flask, add 2,6-dimethylbenzonitrile and a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it onto crushed ice.

-

The this compound will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent.

-

-

-

Procedure (Base-Catalyzed):

-

Hydrolysis:

-

In a round-bottom flask, reflux a mixture of 2,6-dimethylbenzonitrile and an aqueous solution of sodium hydroxide.

-

Continue heating until the evolution of ammonia ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and recrystallize.

-

-

Comparative Analysis of Synthetic Routes

| Synthesis Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

| Grignard Carboxylation | 2-Bromo-m-xylene | Mg, CO₂ | High yield, reliable | Requires strictly anhydrous conditions | ~73[7] |

| Oxidation | 2,6-Dimethylphenol | KMnO₄ | Readily available starting material | Use of strong oxidizing agent, MnO₂ waste | Variable |

| Nitrile Hydrolysis | 2,6-Dimethylbenzonitrile | H₂SO₄ or NaOH | Direct conversion | Can require harsh reaction conditions | Variable |

Applications of this compound

Intermediate in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. Its carboxylic acid group can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols.[8]

Workflow for Derivative Synthesis:

Figure 2: Common synthetic transformations of this compound.

Experimental Protocol for 2,6-Dimethylbenzoyl Chloride Synthesis:

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dry benzene or toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 equivalent) in dry benzene or toluene.

-

Add thionyl chloride (1.2-1.5 equivalents) dropwise.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,6-dimethylbenzoyl chloride, which can be used directly or purified by distillation.[9]

-

Applications in Medicinal Chemistry

This compound and its derivatives have garnered significant interest in drug discovery, primarily due to their anti-inflammatory and anticonvulsant properties.[3][10]

Derivatives of this compound are being investigated as potential anti-inflammatory drugs. The structural similarity of some derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may act by inhibiting cyclooxygenase (COX) enzymes.

Potential Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a common mechanism for many anti-inflammatory drugs.

Figure 3: Postulated mechanism of action for this compound derivatives as COX inhibitors.

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of these compounds for COX-2 over COX-1 to minimize gastrointestinal side effects.[3][11]

Certain semicarbazone derivatives incorporating the N-(2,6-dimethylphenyl) moiety have shown promising anticonvulsant activity. These compounds are designed as pharmacophore hybrids and have demonstrated efficacy in various seizure models. One proposed mechanism of action is the inhibition of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[10]

Other Applications

-

Ligands in Catalysis: The sterically hindered nature of the 2,6-dimethylphenyl group makes its derivatives useful as ligands in transition metal catalysis, influencing the selectivity and activity of the catalyst.

-

Materials Science: this compound can be used as a linker in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[12][13] It can also be a component in the synthesis of specialized polymers.[14]

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. The synthetic routes described herein offer reliable methods for its preparation, with the Grignard carboxylation being a particularly high-yielding approach. Its applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticonvulsant agents, continue to be an active area of research. The unique steric and electronic properties conferred by the 2,6-dimethyl substitution pattern make this molecule a valuable tool for chemists and drug discovery professionals. Further exploration of its derivatives is likely to yield novel compounds with significant therapeutic and material science applications.

References

- 1. This compound(632-46-2) 1H NMR spectrum [chemicalbook.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Biological Activity of 2,6-Dimethylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,6-dimethylbenzoic acid represent a class of small molecules with emerging therapeutic potential. The strategic placement of methyl groups in the ortho positions of the benzoic acid scaffold imparts unique steric and electronic properties, influencing their biological activity. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area. While extensive research on a wide array of this compound derivatives is still developing, this guide consolidates existing knowledge on related compounds to provide a foundational understanding and to highlight promising avenues for future investigation.

Introduction

Benzoic acid and its derivatives have long been recognized for their diverse biological activities and are integral to the development of numerous therapeutic agents.[1] The substitution pattern on the aromatic ring plays a crucial role in determining the pharmacological profile of these compounds. This compound, with its sterically hindered carboxyl group, presents a unique scaffold for the design of novel bioactive molecules. This guide explores the synthesis, biological evaluation, and mechanistic insights into the anticancer, anti-inflammatory, and antimicrobial activities of its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as amides and esters, typically starts from this compound. A common route for amide synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a desired amine.

General Synthesis of N-Aryl-2,6-dimethylbenzamides

A general method for synthesizing N-aryl-2,6-dimethylbenzamides involves a two-step process:

-

Formation of 2,6-Dimethylbenzoyl Chloride: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 2,6-dimethylbenzoyl chloride. This reaction is typically performed in an inert solvent.

-

Amidation: The resulting 2,6-dimethylbenzoyl chloride is then reacted with a substituted aniline in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding N-aryl-2,6-dimethylbenzamide.

General synthetic workflow for N-Aryl-2,6-dimethylbenzamides.

Anticancer Activity

While specific data for a broad range of this compound derivatives is limited, studies on structurally related benzamide derivatives have shown significant anticancer potential. For instance, certain 4-methylbenzamide derivatives incorporating 2,6-disubstituted purines have demonstrated potent inhibitory activity against various cancer cell lines.[2]

Quantitative Data

The following table summarizes the anticancer activity of selected benzamide derivatives, providing an indication of the potential efficacy of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Methylbenzamide-purine derivatives | K562 (Leukemia) | 2.27 - 2.53 | [2] |

| HL-60 (Leukemia) | 1.42 - 1.52 | [2] | |

| OKP-GS | 4.56 - 24.77 | [2] |

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of benzoic acid derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While direct evidence for this compound derivatives is still emerging, related compounds have been shown to affect the following pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[3][4] Some natural products are known to inhibit this pathway, suggesting a potential mechanism for novel anticancer agents.[4]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation.[5] A related compound, 2,6-dimethoxy-1,4-benzoquinone, has been shown to inhibit the p38 MAPK signaling pathway in non-small cell lung cancer cells.[2]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in the transduction of extracellular signals from cytokines and growth factors and plays a critical role in cell proliferation, differentiation, and immune responses.[6][7] Dysregulation of this pathway is implicated in various cancers.

Hypothesized modulation of key cancer signaling pathways.

Anti-inflammatory Activity

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways.

In Vivo Models for Evaluation

The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: Animals are fasted overnight with free access to water. They are divided into groups: a control group, a standard group (e.g., receiving indomethacin), and test groups receiving different doses of the this compound derivative. The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Potential Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of benzoic acid derivatives are often linked to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Hypothesized inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

N-substituted benzamide derivatives have demonstrated a range of antimicrobial activities.[10] The nature of the substituent on the amide nitrogen can significantly influence the potency and spectrum of activity.

Quantitative Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some N-benzamide derivatives against common bacterial strains, indicating the potential for this class of compounds as antimicrobial agents.

| Compound | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| Benzamide derivative 5a | 6.25 | 3.12 | [10] |

| Benzamide derivative 6b | - | 3.12 | [10] |

| Benzamide derivative 6c | 6.25 | - | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[11][12]

-

Preparation of Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, scaffold in medicinal chemistry. The available data on related compounds suggest their potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound amides, esters, and other derivatives to establish clear structure-activity relationships. Mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will guide the rational design of more potent and selective therapeutic agents. The in-depth protocols and visualized pathways provided in this guide serve as a foundation for researchers to embark on this exciting area of drug discovery.

References

- 1. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration [pharmjournal.ru]

- 9. researchgate.net [researchgate.net]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Anti-Inflammatory Drug Development: 2,6-Dimethylbenzoic Acid as a Core Intermediate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Executive Summary

In the landscape of medicinal chemistry, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Within this pursuit, the strategic selection of versatile chemical intermediates is paramount. 2,6-Dimethylbenzoic acid, a readily available aromatic carboxylic acid, has emerged as a crucial building block in the synthesis of potent anti-inflammatory drugs. Its unique structural features, particularly the sterically hindered carboxyl group flanked by two methyl groups, offer distinct reactivity and provide a robust scaffold for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound and its close derivatives as intermediates in the synthesis of clinically relevant anti-inflammatory agents, with a focus on dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors. This document furnishes detailed experimental protocols, quantitative biological data, and visual workflows to empower researchers in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Targeting Inflammation

Inflammation is a complex biological response to harmful stimuli and is a key component of numerous pathological conditions, including arthritis, cardiovascular disease, and neurodegenerative disorders. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively.[1][2] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) effectively target COX enzymes, their long-term use is often associated with gastrointestinal side effects, partly due to the shunting of the arachidonic acid metabolism towards the pro-inflammatory LOX pathway.[1] This has spurred the development of dual COX/LOX inhibitors, which offer the promise of broader anti-inflammatory activity with an improved safety profile.

This compound and its derivatives serve as ideal starting points for the synthesis of such dual inhibitors. The 2,6-dimethyl substitution pattern is a key pharmacophoric element that can be strategically incorporated to modulate the selectivity and potency of the final drug molecule.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its application in multi-step synthesis.

| Property | Value | Reference |

| CAS Number | 632-46-2 | |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| Appearance | White to pale cream crystalline powder | |

| Melting Point | 114-117 °C | |

| Solubility | Soluble in ethanol, ether; sparingly soluble in water |

Synthetic Pathways Utilizing 2,6-Dimethylphenyl Intermediates

The core of this technical guide focuses on the synthetic utility of the 2,6-dimethylphenyl moiety in constructing potent anti-inflammatory agents. While direct use of this compound is one route, its close chemical relative, 2,6-dimethylaniline, often serves as a more direct precursor in the synthesis of key pharmacophores. The following sections detail the synthesis of a crucial intermediate, 2-((2,6-dimethylphenyl)amino)acetic acid, a foundational element in the structure of many COX/LOX inhibitors, including the notable example of Licofelone.

Synthesis of the Key Intermediate: 2-((2,6-Dimethylphenyl)amino)acetic Acid

The synthesis of this key intermediate can be approached through several established methodologies in organic chemistry, primarily focusing on the formation of the critical carbon-nitrogen bond.

This protocol provides a reliable and scalable method for the synthesis of the target intermediate starting from 2,6-dimethylaniline.

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

-

Materials:

-

2,6-Dimethylaniline

-

Glacial Acetic Acid

-

Chloroacetyl chloride

-

250 mL Conical Flask

-

-

Procedure:

-

In a dry 250 mL conical flask, place 5 mL of 2,6-dimethylaniline.

-

Add 2 mL of glacial acetic acid to the flask.

-

Slowly add 3 mL of chloroacetyl chloride while continuously swirling the contents of the flask. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete reaction.

-

The resulting solid product, α-chloro-2,6-dimethylacetanilide, can be isolated by filtration, washed with cold water, and dried.

-

Step 2: Hydrolysis to 2-((2,6-Dimethylphenyl)amino)acetic Acid

-

Materials:

-

α-Chloro-2,6-dimethylacetanilide

-

Aqueous Sodium Hydroxide Solution (e.g., 10% w/v)

-

Hydrochloric Acid (for acidification)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Suspend the crude α-chloro-2,6-dimethylacetanilide in an aqueous solution of sodium hydroxide in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the hydrolysis, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.

-

Isolate the solid 2-((2,6-dimethylphenyl)amino)acetic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Application in the Synthesis of a Dual COX/LOX Inhibitor: Licofelone

The 2,6-dimethylphenylacetic acid moiety is a core structural feature of Licofelone, a potent dual inhibitor of COX and 5-LOX that has undergone extensive clinical investigation for the treatment of osteoarthritis.[1][2]

Biological Activity of Licofelone

The dual inhibitory action of Licofelone provides a balanced suppression of prostaglandin and leukotriene synthesis.

| Target Enzyme | IC₅₀ (µM) | Assay System | Reference |

| Cyclooxygenase-1 (COX-1) | 0.8 | Isolated ovine COX-1 | [2] |

| Cyclooxygenase-2 (COX-2) | > 30 | Isolated human recombinant COX-2 | [2] |

| 5-Lipoxygenase (5-LOX) | 0.18 | Purified Enzyme Assay | [1] |

| Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) | 6 | Microsomes from IL-1β-treated A549 cells | [2] |

Note: IC₅₀ values can vary depending on the specific assay conditions. In intact cells, licofelone potently blocks PGE₂ formation with an IC₅₀ < 1 µM.[2]

Signaling Pathway of Arachidonic Acid Metabolism and Inhibition by Licofelone

The following diagram illustrates the central role of the arachidonic acid cascade in inflammation and the dual points of intervention by Licofelone.

References

An In-Depth Technical Guide to the Discovery and Historical Background of 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid, a seemingly simple aromatic carboxylic acid, possesses a rich and evolving history within the landscape of organic chemistry. Its unique structural feature—two methyl groups flanking the carboxylic acid functionality—imparts significant steric hindrance that has both challenged and intrigued chemists for over a century. This steric impediment governs its reactivity, influencing everything from esterification rates to its utility as a building block in complex molecular architectures. This technical guide delves into the discovery and historical background of this compound, tracing the evolution of its synthesis from early pioneering work to modern, sophisticated methodologies. Understanding this historical context provides valuable insights into the fundamental principles of organic synthesis and the ongoing quest for more efficient and selective chemical transformations.

Discovery and Early Synthesis

The precise first synthesis of this compound is rooted in the foundational explorations of aromatic chemistry in the late 19th century. While a single definitive "discovery" paper is not readily apparent in modern databases, the work of German chemist Oscar Jacobsen in the 1880s on the rearrangement of polyalkylbenzene derivatives is of significant historical relevance[1][2][3]. The Jacobsen rearrangement , a reaction involving the migration of alkyl groups on a benzene ring in the presence of sulfuric acid, laid the conceptual groundwork for the formation of vicinally substituted aromatics like this compound[4]. Early preparations of related methylated benzoic acids, often referred to by their common names such as "xylylic acids," were also being investigated during this period.

One of the earliest documented methods for preparing this compound that gained traction involved the oxidation of 1,3-dimethylbenzene (m-xylene) . These early oxidation reactions were often harsh, employing strong oxidizing agents like nitric acid, and typically resulted in a mixture of isomers, including 3,5-dimethylbenzoic acid, which required tedious purification steps such as steam distillation to isolate the desired 2,6-isomer[5].

A significant advancement in the synthesis of specifically substituted benzoic acids came with the advent of organometallic chemistry . The development of the Grignard reaction in the early 20th century provided a more direct and reliable route. This method involves the formation of a Grignard reagent from a corresponding aryl halide, followed by carboxylation with carbon dioxide. In the case of this compound, this would involve the reaction of 2-bromo-1,3-dimethylbenzene with magnesium to form the Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) to yield the carboxylate salt. Subsequent acidification produces this compound in good yield[6]. This approach offered a significant improvement in regioselectivity compared to the earlier oxidation methods.

Another important historical route to this compound involved the use of 2,6-dimethylaniline as a starting material . This method typically involves the diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a nitrile group, which can then be hydrolyzed to the carboxylic acid. Alternatively, direct conversion of the diazonium salt to the carboxylic acid could be achieved under specific conditions.

Evolution of Synthetic Methodologies

The mid-20th century and beyond saw the refinement of existing methods and the development of new, more efficient synthetic strategies for preparing this compound. These advancements were driven by the increasing demand for this compound as a versatile intermediate in organic synthesis and medicinal chemistry.

Catalytic Oxidation

Modern industrial production of benzoic acid and its derivatives often relies on the catalytic oxidation of alkylbenzenes using air or oxygen. This approach is more economical and environmentally friendly than the stoichiometric use of strong oxidizing agents. While the selective oxidation of one methyl group in m-xylene to produce this compound can be challenging, significant progress has been made in developing catalyst systems that can achieve this transformation with reasonable selectivity.

Advanced Organometallic Approaches

While the Grignard reaction remains a robust method, other organometallic approaches have also been explored. For instance, the use of organolithium reagents, prepared via halogen-metal exchange or direct metallation, followed by carboxylation, offers an alternative route.

The following table summarizes some of the key historical and modern synthetic approaches to this compound.

| Method | Starting Material | Key Reagents | Historical Context |

| Oxidation | m-Xylene | Nitric Acid, Potassium Permanganate | Late 19th/Early 20th Century |

| Grignard Reaction | 2-Bromo-1,3-dimethylbenzene | Mg, CO2, H3O+ | Early 20th Century |

| From Aniline | 2,6-Dimethylaniline | NaNO2, H+, CuCN (or other) | Mid 20th Century |

| Catalytic Oxidation | m-Xylene | Metal catalysts, O2 | Modern Industrial Method |

Experimental Protocols

To provide a practical understanding of the synthesis of this compound, a detailed experimental protocol for a classic and reliable laboratory-scale method is presented below.

Synthesis via Grignard Reaction

This procedure outlines the preparation of this compound from 2-bromo-1,3-dimethylbenzene via a Grignard reaction.

Materials:

-

2-Bromo-1,3-dimethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Concentrated hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromo-1,3-dimethylbenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once the reaction has initiated, add the remaining solution of 2-bromo-1,3-dimethylbenzene at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Cautiously and in small portions, pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur. Allow the mixture to stand until the excess dry ice has sublimed.

-

Work-up: Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to decompose the magnesium salt. Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the ether extracts and wash with a saturated sodium bicarbonate solution.

-

Isolation and Purification: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until no more precipitate forms. Collect the crude this compound by vacuum filtration. Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain pure this compound. Dry the purified crystals in a desiccator.

Visualizing the Synthetic Pathways

The logical progression of the synthesis of this compound can be visualized through a workflow diagram.

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Conclusion